5-Bromo-1-chloro-3-methoxy-2-propoxybenzene
Description
Nomenclature and Structural Identity
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for polysubstituted aromatic compounds. The compound's Chemical Abstracts Service registry number 1365272-61-2 provides unambiguous identification within chemical databases. The molecular formula C₁₀H₁₂BrClO₂ indicates a benzene ring bearing four distinct substituents: a bromine atom at position 5, a chlorine atom at position 1, a methoxy group at position 3, and a propoxy group at position 2.
The structural identity of this compound is definitively characterized through several molecular descriptors. The International Chemical Identifier string InChI=1S/C10H12BrClO2/c1-3-4-14-10-8(12)5-7(11)6-9(10)13-2/h5-6H,3-4H2,1-2H3 provides a complete computational representation of the molecular structure. The corresponding Simplified Molecular Input Line Entry System notation O(CCC)C1=C(OC)C=C(Br)C=C1Cl offers an alternative linear representation suitable for database searching and computational applications. The canonical Simplified Molecular Input Line Entry System ClC=1C=C(Br)C=C(OC)C1OCCC further confirms the structural arrangement.
The molecular mass of 279.56 daltons reflects the combined atomic masses of the constituent elements. This relatively high molecular weight for a monoaromatic compound results from the presence of two halogen substituents, with bromine contributing significantly to the overall mass. The compound exists as a specific positional isomer among the theoretically possible arrangements of these four substituents on the benzene ring, with the International Chemical Identifier Key SAMKMGGLRKLFKE-UHFFFAOYSA-N providing a unique hash-based identifier.
Alternative nomenclature systems recognize this compound under additional names, including the descriptor "Benzene, 5-bromo-1-chloro-3-methoxy-2-propoxy-" which follows a different systematic naming convention. The compound's structural complexity places it within the category of polyhalogenated aromatic ethers, a subset of organohalogen compounds that combines halogen substituents with ether functional groups on an aromatic framework.
Historical Context in Organohalogen Chemistry
The development of compounds like this compound represents a significant evolution in organohalogen chemistry that began in earnest during the early nineteenth century. The first synthesis of halocarbons was achieved in the early 1800s, marking the beginning of a field that would eventually encompass more than 2,000 naturally occurring organohalogen compounds and countless synthetic variants. Production of these compounds began accelerating when their useful properties as solvents and anesthetics were discovered, leading to the greatly expanded scale of production that characterizes modern organohalogen chemistry.
The historical trajectory of organohalogen compound development gained significant momentum in the 1930s with the pioneering work of Thomas Midgley at Frigidaire Corporation, a subsidiary of General Motors. Midgley's development of dichlorodifluoromethane as a refrigerant demonstrated the potential for engineered halocarbons to address specific industrial needs. This compound was rapidly adopted by the refrigeration and air conditioning industries and found many other uses such as an aerosol propellant and foam blowing agent, with global production increasing exponentially to over 400 kilotons per year by the early 1970s.
The broader category of organohalogen compounds, to which this compound belongs, encompasses chemical compounds in which one or more carbon atoms are linked by covalent bonds with one or more halogen atoms. These compounds differ widely in chemical reactivity, depending on the halogen and the class to which they belong, and they may even differ within a class. A halogen substituent is considered a functional group, and the transformations of organohalogen compounds rank among the most important in organic chemistry.
Natural production of halocarbons provides important historical context for understanding synthetic compounds like this compound. Several million tons of methyl bromide are estimated to be produced by marine organisms annually, while a large amount of naturally occurring halocarbons, such as dioxins, are created by wood fire and volcanic activity. Marine algae represent a third major source, producing several chlorinated methane and ethane containing compounds. Several thousand complex halocarbons are known to be produced mainly by marine species, with chlorine compounds representing the majority of discovered compounds, though bromides, iodides and fluorides have also been found in nature.
The evolution from naturally occurring halocarbons to synthetic polysubstituted aromatic compounds like this compound reflects the sophisticated understanding of structure-property relationships that has developed over more than two centuries of organohalogen chemistry. The specific combination of bromine, chlorine, and alkoxy substituents in this compound represents a level of synthetic control that would have been unattainable during the early period of halocarbon development. Modern synthetic methods allow for the precise placement of multiple different substituents on aromatic rings, creating compounds with tailored properties for specific research and industrial applications.
The contemporary significance of compounds like this compound extends beyond their immediate chemical properties to encompass their role in advancing fundamental understanding of organohalogen chemistry. These polysubstituted aromatic compounds serve as important intermediates in the preparation of more complex molecules and as research tools for investigating the electronic and steric effects of multiple substituents on aromatic systems. The precise structural control represented by this compound exemplifies the maturation of organohalogen chemistry from its early empirical origins to its current status as a highly sophisticated field of synthetic and theoretical chemistry.
Properties
IUPAC Name |
5-bromo-1-chloro-3-methoxy-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-3-4-14-10-8(12)5-7(11)6-9(10)13-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMKMGGLRKLFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245522 | |
| Record name | Benzene, 5-bromo-1-chloro-3-methoxy-2-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-61-2 | |
| Record name | Benzene, 5-bromo-1-chloro-3-methoxy-2-propoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 5-bromo-1-chloro-3-methoxy-2-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Proposed Synthetic Route
Given the limited information, a plausible synthetic route is proposed, drawing from analogous reactions and considering the molecule's structure.
Starting Material : A suitable starting material could be a substituted benzene compound with existing functionalities that can be modified. For example, 2-methoxy phenol could serve as a starting point.
Chlorination : Introduction of a chlorine atom at the desired position on the benzene ring. This can be achieved using chlorine gas or an alternative chlorinating agent (e.g., sulfuryl chloride, \$$SO2Cl2\$$) in the presence of a Lewis acid catalyst.
Bromination : Introduction of a bromine atom at the desired position. This is typically done using bromine (\$$Br2\$$) in the presence of a Lewis acid catalyst such as iron(III) bromide (\$$FeBr3\$$).
Propoxylation : Introduction of the propoxy group via Williamson ether synthesis. This involves reacting the hydroxyl group with 1-bromopropane in the presence of a base such as potassium carbonate (\$$K2CO3\$$).
Considerations and Challenges
- Regioselectivity : Directing the substituents to the correct positions on the benzene ring can be challenging and may require careful selection of reaction conditions and protecting group strategies.
- Protecting Groups : Protecting groups may be necessary to prevent unwanted side reactions and ensure that each substituent is introduced at the desired position.
- Yield Optimization : Optimizing the reaction conditions (temperature, solvent, reaction time) is crucial to maximize the yield of the desired product and minimize the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-3-methoxy-2-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while oxidation can produce a quinone derivative .
Scientific Research Applications
Synthetic Routes
The synthesis of 5-Bromo-1-chloro-3-methoxy-2-propoxybenzene typically involves multiple steps, including:
- Bromination and Chlorination : Starting from a methoxy-propoxybenzene precursor, bromine and chlorine are introduced under controlled conditions to ensure selective substitution on the benzene ring.
- Nucleophilic Substitution : The halogen atoms can be replaced by nucleophiles, allowing for further functionalization of the compound .
Industrial Production
Industrial methods may utilize automated reactors and continuous flow systems to enhance yield and purity. Catalysts and optimized conditions are employed to improve efficiency during large-scale production.
Scientific Research Applications
This compound has several notable applications in scientific research:
Organic Synthesis
The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to develop pharmaceuticals or agrochemicals.
Materials Science
Due to its multiple functional groups, this compound is investigated for developing advanced materials with specific electronic or optical properties. Its halogen atoms can also facilitate interactions that are valuable in creating novel materials .
Medicinal Chemistry
While direct biological activity data for this compound is limited, similar compounds have shown various biological properties. The presence of halogen and ether groups may influence its pharmacological potential, making it a candidate for drug development .
Case Studies and Research Insights
Several studies have highlighted the potential applications of this compound:
- Nucleophilic Aromatic Substitution : Research has demonstrated that the compound can undergo nucleophilic substitution reactions effectively due to the presence of bromine and chlorine substituents. This property is crucial for synthesizing amino-substituted derivatives that may exhibit biological activity.
- Cross-Coupling Reactions : The compound has been utilized as a substrate in cross-coupling reactions (e.g., Suzuki or Heck reactions), which are essential for forming new carbon-carbon bonds in organic synthesis. These reactions facilitate the construction of complex molecular architectures necessary for drug development.
- Ligand Design : Its structural features make it suitable for designing novel ligands for metal complexes, potentially finding applications in catalysis and materials chemistry .
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-3-methoxy-2-propoxybenzene involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents can participate in halogen bonding, while the methoxy and propoxy groups can influence the compound’s electronic and steric properties. These interactions can modulate the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
5-Bromo-1-chloro-2-(diethoxymethyl)-3-fluorobenzene
- Molecular Formula : C₁₁H₁₃BrClFO₂
- Molar Mass : 311.58 g/mol
- Substituents :
- 1-Chloro
- 2-Diethoxymethyl (CH(OCH₂CH₃)₂)
- 3-Fluoro
- 5-Bromo
Key Differences :
- Substituent at Position 2 : The diethoxymethyl group introduces bulkiness and increased lipophilicity compared to the propoxy group in the target compound. This may enhance membrane permeability but reduce aqueous solubility .
- Substituent at Position 3: Fluorine (electron-withdrawing) replaces methoxy (electron-donating), altering electronic effects on the aromatic ring.
- Molar Mass : Higher (311.58 g/mol vs. 279.58 g/mol) due to the diethoxymethyl group and fluorine.
2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic Acid
- Molecular Formula: C₁₉H₁₇BrClNO₂
- Molar Mass : 414.71 g/mol
- Structure : Indole core with substituents, including a 3-chlorobenzyl group, methyl, and acetic acid moiety.
Key Differences :
- Functional Groups : The acetic acid moiety increases polarity, enhancing water solubility compared to the alkoxy-dominated target compound.
- Applications : Indole derivatives are often explored in medicinal chemistry (e.g., anti-inflammatory agents), whereas halogenated benzenes may serve as intermediates in agrochemicals .
Implications of Substituent Variations
- Electronic Effects : Methoxy and propoxy groups donate electrons via resonance, activating the benzene ring toward electrophilic substitution. Fluorine, in contrast, exerts an electron-withdrawing inductive effect, deactivating the ring .
- Steric Effects : Adjacent substituents (e.g., propoxy and methoxy at positions 2 and 3) may hinder reactions requiring planar transition states. Diethoxymethyl’s bulkiness further exacerbates steric challenges .
- Solubility : Alkoxy groups improve solubility in organic solvents, while acetic acid (in the indole derivative) enhances water solubility .
Biological Activity
5-Bromo-1-chloro-3-methoxy-2-propoxybenzene is a halogenated aromatic compound with a complex substitution pattern that imparts unique chemical and biological properties. This article explores the biological activity of this compound, synthesizing information from various studies and sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.56 g/mol. The compound features a benzene ring substituted with bromine, chlorine, methoxy, and propoxy groups, which influence its reactivity and potential biological interactions. The presence of halogen atoms enhances its electrophilic character, while the ether groups (methoxy and propoxy) can affect solubility and interaction with biological targets.
The biological activity of this compound may involve several mechanisms:
- Nucleophilic Aromatic Substitution : The halogen substituents can facilitate nucleophilic attacks, leading to the formation of new derivatives that may exhibit different biological activities.
- Halogen Bonding : The bromine and chlorine atoms can participate in halogen bonding, potentially influencing the compound's binding affinity to biological targets.
- Modulation of Biological Pathways : The methoxy and propoxy groups may interact with specific receptors or enzymes, affecting various signaling pathways within cells.
Table 1: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 5-Bromo-2-chlorobenzaldehyde | Antibacterial | |
| 1-Bromo-2-chlorobenzene | Anticancer | |
| 4-(1-(5-Chloro-2-methoxybenzyl) | NLRP3 Inflammasome Inhibitor |
These studies indicate that halogenated aromatic compounds often exhibit significant biological activities, which may extend to this compound.
Case Studies
A recent study focused on the design of small molecule inhibitors targeting the NLRP3 inflammasome—a critical component in inflammatory diseases—highlighted the importance of specific substituents like methoxy and halogens in modulating activity. The study found that variations in these substituents could lead to significant changes in potency, suggesting that similar modifications in this compound could yield compounds with desirable bioactivity .
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a potential candidate for drug development. Its ability to participate in nucleophilic aromatic substitution reactions allows for the synthesis of derivatives that may act as:
- Antimicrobial Agents : Due to structural similarities with known antibacterial compounds.
- Anti-inflammatory Drugs : Leveraging its potential interactions with inflammatory pathways.
Q & A
Q. Q1: What are the optimal synthetic routes for 5-Bromo-1-chloro-3-methoxy-2-propoxybenzene, considering competing substituent effects?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. Key steps:
Halogenation: Introduce bromine and chlorine via electrophilic substitution. Bromine (ortho/para-directing) and chlorine (meta-directing) require careful regiocontrol. For example, bromination may precede chlorination to leverage directing effects .
Alkoxy Group Introduction: Methoxy and propoxy groups are added via nucleophilic aromatic substitution (NAS) or Ullmann coupling. NAS is preferred for electron-deficient rings, while Ullmann coupling is effective with copper catalysts for bulky alkoxy groups like propoxy .
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity validation via HPLC (>95%) is critical .
Q. Q2: How does steric hindrance from the propoxy group influence cross-coupling reactions (e.g., Suzuki-Miyaura) at the bromine site?
Methodological Answer: The bulky propoxy group adjacent to bromine can slow transmetallation in Suzuki reactions. Mitigation strategies:
- Catalyst Optimization: Use Pd(PPh₃)₄ with electron-rich ligands to enhance reactivity .
- Temperature Control: Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres .
- Competitive Halogen Reactivity: Chlorine (less reactive than bromine in cross-coupling) remains inert, enabling selective bromine substitution .
Example Protocol:
React this compound with phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), in toluene/H₂O (3:1) at 85°C for 24h.
Monitor via TLC (hexane:EtOAc 4:1). Isolate product with >80% yield .
Data Contradiction & Spectral Analysis
Q. Q3: How to resolve contradictory NMR signals arising from overlapping substituent environments?
Methodological Answer: Overlapping peaks in ¹H/¹³C NMR (e.g., methoxy vs. propoxy signals) require advanced techniques:
2D NMR (COSY, HSQC): Differentiate coupled protons and assign carbon environments. For example, methoxy (δ 3.8–4.0 ppm) vs. propoxy (δ 1.0–1.5 ppm for CH₃) .
Computational Modeling: Compare experimental shifts with DFT-predicted values (Gaussian or ORCA software) .
X-ray Crystallography: Definitive structural confirmation, as seen in related bromo-chloro-methoxy compounds .
Case Study:
A ¹³C NMR signal at δ 115 ppm was initially misassigned to C-Br but corrected via HSQC to C-Cl after computational validation .
Stability & Degradation Pathways
Q. Q4: What are the dominant degradation pathways under ambient storage conditions?
Methodological Answer: Degradation studies involve:
Accelerated Stability Testing: Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks.
LC-MS Analysis: Detect hydrolytic cleavage of alkoxy groups (e.g., propoxy → hydroxybenzene) or dehalogenation .
Mitigation: Store at –20°C in amber vials with desiccants. Avoid prolonged exposure to protic solvents .
Degradation Products Identified:
- Major: 3-Methoxy-2-propoxybenzoic acid (via oxidation).
- Minor: 1-Chloro-3-methoxybenzene (via debromination) .
Advanced Applications in Medicinal Chemistry
Q. Q5: How to leverage the compound as a scaffold for kinase inhibitor development?
Methodological Answer:
Functionalization: Replace chlorine with amino groups via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, 100°C) .
Bioisosteric Replacement: Substitute methoxy with trifluoromethoxy (enhanced metabolic stability) .
In Silico Screening: Dock derivatives into kinase active sites (AutoDock Vina) to prioritize synthetic targets .
Case Study:
A derivative, 5-Bromo-1-(3-chlorobenzyl)-2-methylindole, showed IC₅₀ = 50 nM against JAK2 kinase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
